molecular formula C25H16N2O2S B1191509 (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone

Cat. No.: B1191509
M. Wt: 408.5g/mol
InChI Key: UKQXLDZFOYSZSF-UHFFFAOYSA-N
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Description

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the thienopyridazine family, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone typically involves the reaction of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity in microbial cells. In cancer cells, it induces apoptosis by activating caspase pathways.

Comparison with Similar Compounds

    3,4-Diphenylthieno[2,3-c]pyridazine: Lacks the benzoyl group, resulting in different biological activities.

    6-Benzoyl-3,4-diphenylthieno[2,3-d]pyridazine: Structural isomer with different electronic properties.

Uniqueness: (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone stands out due to its unique combination of the benzoyl group and thienopyridazine core, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C25H16N2O2S

Molecular Weight

408.5g/mol

IUPAC Name

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-phenylmethanone

InChI

InChI=1S/C25H16N2O2S/c28-22(18-14-8-3-9-15-18)24-23(29)20-19(16-10-4-1-5-11-16)21(26-27-25(20)30-24)17-12-6-2-7-13-17/h1-15,29H

InChI Key

UKQXLDZFOYSZSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5)O

Origin of Product

United States

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